Eicosapentaenoic Acid
Description
Nomenclature and Structural Context
The naming and structural understanding of Icosa-2,4,6,8,10-pentaenoic acid are best clarified by comparing it with its well-known isomer, Eicosapentaenoic Acid (EPA).
This compound, commonly known as EPA, is a prominent omega-3 fatty acid. wikipedia.org Its systematic IUPAC name is (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid. wikipedia.org Structurally, EPA is a carboxylic acid with a 20-carbon chain that contains five cis double bonds. wikipedia.org A crucial feature of EPA's structure is that its double bonds are non-conjugated, meaning they are separated by a methylene (B1212753) group (-CH2-), a pattern sometimes referred to as a divinylmethane pattern. gerli.comwikipedia.org
In stark contrast, Icosa-2,4,6,8,10-pentaenoic acid features a conjugated system of double bonds. This means the five double bonds are located at positions 2, 4, 6, 8, and 10 of the carbon chain, with alternating single and double bonds (-C=C-C=C-). gerli.com This conjugation significantly alters the molecule's shape and electronic properties. While both are isomers, sharing the same molecular formula C20H30O2, their structural arrangement of double bonds defines them as distinct chemical entities with different properties and biological activities. nih.govwikipedia.org
| Property | Icosa-2,4,6,8,10-pentaenoic acid | This compound (EPA) |
|---|---|---|
| Molecular Formula | C20H30O2 | C20H30O2 |
| Molar Mass | 302.45 g/mol | 302.451 g/mol |
| Double Bond System | Conjugated | Non-conjugated (Methylene-interrupted) |
| Systematic Name Example | icosa-2,4,6,8,10-pentaenoic acid | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid |
Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the realm of fatty acids, this includes positional isomers, where the location of the double bonds differs, and geometric isomers (stereoisomers), where the spatial orientation around the double bonds varies.
Icosa-2,4,6,8,10-pentaenoic acid and (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid (EPA) are positional isomers. nih.govwikipedia.org Within the family of Icosa-2,4,6,8,10-pentaenoic acid, geometric isomers exist based on the configuration of the double bonds. The notation 'E' (from the German entgegen, meaning opposite) denotes a trans configuration, where the substituents are on opposite sides of the double bond. The notation 'Z' (from the German zusammen, meaning together) denotes a cis configuration, with substituents on the same side.
A specific and notable stereoisomer is (2E,4E,6E,8E,10E)-Icosa-2,4,6,8,10-pentaenoic acid . ncats.io In this molecule, all five double bonds in the conjugated system are in the trans configuration. ncats.io This all-trans arrangement results in a more linear and rigid molecular shape compared to the bent structure of the all-cis isomer of EPA. wikipedia.orgncats.io The different geometries of these isomers have significant implications for how they pack into biological membranes and interact with enzymes.
| Compound | Systematic Name | CAS Number | Double Bond Configuration |
|---|---|---|---|
| Icosa-2,4,6,8,10-pentaenoic acid | icosa-2,4,6,8,10-pentaenoic acid | 25378-27-2 | Configuration unspecified |
| All-trans Isomer | (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid | 25378-27-2; 32839-30-8 | All E (trans) |
| This compound (EPA) | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid | 10417-94-4 | All Z (cis) |
Academic Research Trajectory and Significance within Polyunsaturated Fatty Acid Chemistry and Biology
The vast majority of research on polyunsaturated fatty acids has historically centered on methylene-interrupted PUFAs like EPA and docosahexaenoic acid (DHA). nih.gov This focus is largely due to their abundance in dietary sources like fish oil and their established roles in human physiology, including inflammation and cardiovascular health. wikipedia.orgwikipedia.org
Research into conjugated fatty acids, such as Icosa-2,4,6,8,10-pentaenoic acid, represents a more specialized and developing field of study. wikipedia.org The significance of this research stems from the unique properties conferred by the conjugated double bond system.
In Chemistry: The conjugated arrangement of double bonds facilitates polymerization, making these fatty acids valuable raw materials in the production of organic coatings and polymers. gerli.com Furthermore, the distinct electronic structure of conjugated polyenes gives rise to unique spectroscopic properties. This has led to their use as fluorescent probes to investigate the structure and dynamics of biological membranes. For instance, conjugated polyenoic fatty acids like parinaric acid have been synthesized and used to detect phase transitions in lipid bilayers. nih.govnih.gov
In Biology: The structural differences between conjugated and non-conjugated fatty acids lead to distinct biological activities. An emerging area of research is exploring how these structural variations affect physiological processes. A study directly comparing mixtures of conjugated and non-conjugated isomers of EPA and DHA found that the conjugated forms exhibited a greater vasorelaxant effect on rat aortic rings. This suggests that the conjugation of double bonds enhances certain biological activities. gerli.com While the non-conjugated PUFAs appeared to induce nitric oxide (NO) production, the conjugated isomers seemed to operate through a different, NO-independent mechanism, highlighting a fundamental difference in their mode of action. gerli.com This indicates that Icosa-2,4,6,8,10-pentaenoic acid and its isomers are not merely structural variants of EPA but are compounds with their own unique biological and chemical profiles that warrant further investigation.
Table of Mentioned Compounds
| Common/Trivial Name | Systematic Name |
|---|---|
| Icosa-2,4,6,8,10-pentaenoic acid | icosa-2,4,6,8,10-pentaenoic acid |
| This compound (EPA) | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid |
| All-trans-Icosa-2,4,6,8,10-pentaenoic acid | (2E,4E,6E,8E,10E)-Icosa-2,4,6,8,10-pentaenoic acid |
| Docosahexaenoic Acid (DHA) | (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |
| Parinaric Acid | 9,11,13,15-Octadecatetraenoic acid |
Structure
2D Structure
Properties
IUPAC Name |
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBEHYOTPTENJ-RCHUDCCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-41-9 | |
| Record name | Eicosapentaenoic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis of Icosa 2,4,6,8,10 Pentaenoic Acid
De Novo Biosynthetic Pathways
Polyketide Synthase (PKS) Pathway in Marine Microorganisms
In marine bacteria and certain microalgae like Schizochytrium, an anaerobic Polyketide Synthase (PKS) pathway is employed for the de novo synthesis of PUFAs, including eicosapentaenoic acid (EPA). wikipedia.org This pathway is distinct from the classical fatty acid synthesis and involves a large, multi-domain enzyme complex known as a PUFA synthase. aocs.org These synthases are often considered a hybrid of Type I and Type II PKS systems. aocs.org
The PKS pathway for PUFA synthesis involves a repetitive series of condensation, reduction, and dehydration reactions. wikipedia.org The multi-domain enzyme complex contains several key enzymatic domains that work in a coordinated fashion. nih.gov
The core set of domains typically includes:
3-ketoacyl synthase (KS): This domain catalyzes the Claisen condensation reaction, which elongates the growing fatty acid chain. nih.govresearchgate.net
2-ketoacyl-ACP-reductase (KR): This enzyme reduces the β-keto group formed during condensation to a β-hydroxy group, a crucial step in the modification of the growing chain. nih.govresearchgate.net
Dehydrase (DH): The DH domain removes a water molecule from the β-hydroxy intermediate, creating a double bond. nih.govresearchgate.net
Enoyl reductase (ER): This domain reduces the double bond formed by the DH domain, resulting in a saturated carbon-carbon bond. nih.govresearchgate.net
In addition to these core domains, PUFA synthases possess unique features that distinguish them from other PKS systems. aocs.org The proposed pathway in the marine bacterium Shewanella involves a repetitive cycle of these enzymatic activities to build the long, polyunsaturated carbon chain of EPA. wikipedia.orgresearchgate.net
The fundamental building blocks for the PKS pathway are simple acyl-CoA thioesters derived from primary metabolism. researchgate.net The most common starter and extender units are:
Acetyl-CoA: Typically serves as the initial starter unit for the synthesis. wikipedia.orgacs.org
Malonyl-CoA: Functions as the two-carbon extender unit that is repeatedly added to the growing polyketide chain. wikipedia.orgaocs.orgresearchgate.net
The process begins with the condensation of malonyl-CoA with the starter unit, catalyzed by the KS domain. researchgate.netnih.gov Subsequent rounds of elongation involve the addition of more malonyl-CoA units, with the other enzymatic domains modifying the chain at each step to introduce the characteristic double bonds of the final PUFA product. researchgate.net
Desaturation and Elongation Pathways in Various Organisms
In contrast to the de novo synthesis by PKS, many eukaryotes, including microalgae, mosses, fungi, and animals, synthesize long-chain PUFAs through a series of desaturation and elongation reactions starting from a precursor fatty acid. wikipedia.org
The synthesis of EPA in this pathway typically begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3). wikipedia.orgwikipedia.org The conversion process involves the following key steps:
Desaturation: ALA is first desaturated to produce stearidonic acid (SDA; 18:4n-3). wikipedia.org
Elongation: SDA is then elongated by two carbons to form eicosatetraenoic acid (ETA; 20:4n-3). wikipedia.org
Final Desaturation: ETA undergoes a final desaturation to yield this compound (EPA; 20:5n-3). wikipedia.org
Studies have shown that this conversion occurs in humans, although the efficiency can be influenced by various factors. nih.govnih.gov
The introduction of double bonds at specific positions in the fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases. nih.gov Two key enzymes in the conversion of ALA to EPA are:
Delta-6 Desaturase (FADS2): This enzyme is responsible for the initial desaturation of ALA at the sixth carbon, producing SDA. wikipedia.orgresearchgate.net This is often considered a rate-limiting step in the pathway. researchgate.netmdpi.com
Delta-5 Desaturase (FADS1): This enzyme catalyzes the final desaturation step, converting ETA into EPA by introducing a double bond at the fifth carbon. wikipedia.orgresearchgate.netresearchgate.net
The activity of these desaturases is crucial for the endogenous production of long-chain PUFAs from dietary precursors. researchgate.net
Interactive Data Tables
Table 1: Key Enzymes in the Polyketide Synthase (PKS) Pathway for PUFA Synthesis
| Enzyme Domain | Abbreviation | Function |
| 3-ketoacyl synthase | KS | Catalyzes the condensation reaction to elongate the fatty acid chain. nih.govresearchgate.net |
| 2-ketoacyl-ACP-reductase | KR | Reduces the β-keto group to a β-hydroxy group. nih.govresearchgate.net |
| Dehydrase | DH | Removes a water molecule to create a double bond. nih.govresearchgate.net |
| Enoyl reductase | ER | Reduces the double bond to a saturated bond. nih.govresearchgate.net |
Table 2: Steps in the Desaturation and Elongation Pathway from ALA to EPA
| Step | Starting Substrate | Enzyme | Product |
| 1 | Alpha-Linolenic Acid (ALA) | Delta-6 Desaturase | Stearidonic Acid (SDA) wikipedia.org |
| 2 | Stearidonic Acid (SDA) | Elongase | Eicosatetraenoic Acid (ETA) wikipedia.org |
| 3 | Eicosatetraenoic Acid (ETA) | Delta-5 Desaturase | This compound (EPA) wikipedia.org |
Role of Elongase Enzymes
In the established PUFA biosynthetic pathway in Mortierella alpina, elongase enzymes play a critical role in extending the carbon chain of fatty acid precursors. researchgate.netnih.gov These enzymes are part of a multi-step process that, in conjunction with desaturases, leads to the formation of various long-chain PUFAs.
The general PUFA synthesis in Mortierella alpina begins with the production of shorter-chain fatty acids by the fatty acid synthase (FAS) system. researchgate.netmdpi.com These initial fatty acids then undergo a series of modifications. Elongase enzymes are responsible for the addition of two-carbon units to the growing fatty acid chain. For instance, in the synthesis of C20 PUFAs, an 18-carbon fatty acid precursor is elongated to a 20-carbon chain. This elongation step is crucial for creating the backbone upon which desaturase enzymes will later introduce double bonds to form the final PUFA product. researchgate.netresearchgate.net
While the role of elongases in the synthesis of common, non-conjugated PUFAs in Mortierella is well-characterized, their specific involvement in the formation of the conjugated icosa-2,4,6,8,10-pentaenoic acid is not explicitly detailed in current research. The formation of conjugated double bond systems typically requires specialized enzymatic machinery that is distinct from the standard desaturase/elongase pathway.
Regulatory Mechanisms and Metabolic Flux in Biosynthetic Systems
The biosynthesis of PUFAs in Mortierella alpina is a tightly regulated process, influenced by various factors that control the flow of metabolites (metabolic flux) through the pathway. Transcriptomic and metabolomic studies have shed light on the complex interplay of genes and enzymes that govern the production of different fatty acids. mdpi.comnih.govasm.org
The expression of genes encoding for desaturases and elongases is a key regulatory point. mdpi.com For example, the levels of different PUFAs can be altered by manipulating the expression of specific desaturase genes. nih.gov This indicates that the organism can modulate its fatty acid profile in response to developmental or environmental cues.
While these regulatory mechanisms are well-established for the major PUFAs produced by Mortierella, the specific controls governing the biosynthesis of the minor, conjugated icosa-2,4,6,8,10-pentaenoic acid remain to be elucidated. It is possible that its synthesis is a result of a less-common side activity of the main PUFA pathway enzymes under specific conditions, or that it involves a separate, as-yet-uncharacterized biosynthetic route. The low abundance of this conjugated isomer compared to the non-conjugated PUFAs suggests that its production may be tightly controlled or that the necessary enzymatic activities are not highly expressed under standard laboratory conditions.
Table 1: Key Enzymes in the General Polyunsaturated Fatty Acid Biosynthesis in Mortierella alpina
| Enzyme Class | Function in PUFA Synthesis | Relevant Research Findings |
| Fatty Acid Synthase (FAS) | Synthesizes initial saturated fatty acid chains. researchgate.netmdpi.com | Mortierella alpina possesses a classic fatty acid synthase pathway. mdpi.com |
| Desaturases (e.g., Δ5, Δ6, Δ9, Δ12) | Introduce double bonds at specific positions in the fatty acid chain. researchgate.netnih.gov | Manipulation of desaturase gene expression can alter the PUFA profile. mdpi.comnih.gov |
| Elongases | Extend the carbon chain of fatty acids by two-carbon units. researchgate.netnih.gov | Crucial for the formation of C20 and longer PUFAs. acs.org |
Table 2: Investigated Regulatory Factors in Mortierella alpina PUFA Production
| Regulatory Factor | Influence on PUFA Biosynthesis | Research Focus |
| Gene Expression | Controls the levels of key biosynthetic enzymes like desaturases and elongases. mdpi.com | Transcriptomic analyses reveal changes in gene expression under different conditions. mdpi.com |
| Metabolic Flux | The flow of precursors like acetyl-CoA and NADPH from central metabolism. asm.org | Studies on how nutrient availability and metabolic pathways impact lipid accumulation. nih.govasm.org |
| Environmental Conditions | Factors such as temperature can influence the fatty acid profile. | Cold stress has been shown to alter the expression of genes involved in fatty acid synthesis. mdpi.com |
Chemical Synthesis and Chemoenzymatic Production of Icosa 2,4,6,8,10 Pentaenoic Acid and Its Derivatives
Total Chemical Synthesis Strategies
Total synthesis provides a versatile route to produce icosa-2,4,6,8,10-pentaenoic acid and its analogues, allowing for precise structural modifications that are not easily accessible through biological systems. These strategies rely on powerful reactions for carbon-carbon bond formation and stereochemical control.
Stereo- and Regioselective Methodologies
Achieving precise control over the location (regioselectivity) and geometry (stereoselectivity) of the five conjugated double bonds in icosa-2,4,6,8,10-pentaenoic acid is a primary challenge in its total synthesis. While enzymatic methods often provide a benchmark for selectivity, chemical methods aim to replicate this precision. For instance, the enzymatic epoxidation of PUFAs by fungal unspecific peroxygenases (UPOs) demonstrates high regioselectivity, typically occurring at the last double bond of n-3 and n-6 fatty acids. researchgate.net Furthermore, the reaction with UPO from Agrocybe aegerita on n-3 fatty acids proceeds with total enantioselectivity (ee > 99%). researchgate.net
In chemical synthesis, achieving such control often requires multi-step sequences. nih.gov Convergent strategies, where different fragments of the molecule are synthesized separately and then combined, are common. oup.com Key reactions in these syntheses are chosen for their predictable stereochemical outcomes. For example, the Wittig reaction can be tuned to favor either the (Z)- or (E)-alkene, which is critical for constructing the pentaene system with the correct geometry.
Carbon Chain Elongation Approaches (e.g., Wittig reactions, malonic ester chemistry)
Building the 20-carbon backbone of icosa-2,4,6,8,10-pentaenoic acid requires robust carbon chain elongation methods. The Wittig reaction and malonic ester synthesis are two classical and powerful techniques employed for this purpose.
The Wittig reaction is a widely used method for creating carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. rsc.orgnih.gov This reaction is particularly valuable in PUFA synthesis as it allows for the formation of alkenes with a high degree of stereocontrol. The geometry of the resulting double bond can be influenced by the nature of the ylide and the reaction conditions. For example, stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. A general scheme involves replacing the carbonyl oxygen with the alkylidene group of the ylide. rsc.org
Malonic ester synthesis is a method for converting alkyl halides into carboxylic acids with two additional carbons. The process begins with the deprotonation of diethyl malonate or a similar malonic ester at the acidic α-carbon, followed by alkylation via nucleophilic substitution with an alkyl halide. Subsequent hydrolysis of the ester groups and thermal decarboxylation yields a substituted carboxylic acid. This sequence can be repeated to progressively build a long carbon chain. However, a significant drawback is the potential for dialkylation, which can lower the yield of the desired mono-alkylated product and complicate purification.
| Method | Description | Key Reagents | Primary Use in PUFA Synthesis | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Wittig Reaction | Forms a C=C double bond from a carbonyl compound and a phosphorus ylide. rsc.org | Phosphonium ylide, Aldehyde/Ketone | Introduction of specific double bonds at desired locations. | High functional group tolerance; Stereochemical control is possible. | Can produce E/Z isomeric mixtures; Stoichiometric triphenylphosphine (B44618) oxide byproduct. rsc.org |
| Malonic Ester Synthesis | Converts an alkyl halide into a carboxylic acid extended by two carbons. | Diethyl malonate, Sodium ethoxide, Alkyl halide. | Stepwise elongation of the saturated carbon chain portion of the fatty acid. | Uses a relatively weak base; Avoids regioselectivity issues seen in ketone alkylation. | Risk of dialkylation; Requires multiple steps (alkylation, hydrolysis, decarboxylation). |
Derivatization and Functionalization Reactions (e.g., α,β-ethylenic epoxide formation, pyrrole (B145914) derivatives)
Once the carbon skeleton is assembled, derivatization and functionalization reactions can be performed to produce structurally related analogues or to introduce specific chemical handles.
α,β-Ethylenic Epoxide Formation: The conjugated double bonds of icosa-2,4,6,8,10-pentaenoic acid are susceptible to oxidation. Epoxidation, the formation of an epoxide ring, is a key transformation. While chemical epoxidation can be achieved with reagents like peroxy acids, enzymatic methods offer superior control. Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the highly regioselective and stereoselective epoxidation of various n-3 and n-6 PUFAs. researchgate.net For example, the UPO from Collariella virescens is strictly regioselective for the last double bond of n-6 fatty acids. researchgate.net These enzymatic reactions provide a green alternative to classical chemical methods, which often involve hazardous reagents and produce lower yields. researchgate.net
Pyrrole Derivatives: Fatty acids can be derivatized to include heterocyclic moieties like pyrroles. One synthetic route involves the reaction and subsequent cyclization of fatty acid hydrazides with acetylacetone (B45752) to create N-fatty acid substituted 2,5-dimethyl pyrroles. This approach attaches the fatty acid chain to the nitrogen of the pyrrole ring. Such derivatization can significantly alter the biological properties of the parent molecule.
Chemoenzymatic and Biocatalytic Synthesis Approaches
Chemoenzymatic and purely biocatalytic strategies leverage the high selectivity and efficiency of enzymes to construct complex molecules like PUFAs, often under mild, environmentally benign conditions.
The biosynthesis of PUFAs in some microorganisms occurs via large, multifunctional enzymes known as PUFA synthases . These enzymatic assembly lines operate similarly to polyketide synthases (PKS), using acetyl-CoA and malonyl-CoA as building blocks in an iterative process of condensation, reduction, and dehydration to build the fatty acid chain. This pathway can produce PUFAs with few byproducts.
Other enzymatic routes use a series of discrete enzymes. For instance, lipoxygenases (LOXs) can introduce oxygen into PUFAs with high regioselectivity and stereoselectivity, forming hydroperoxy fatty acids that are precursors to a wide range of bioactive lipid mediators. Similarly, fatty acid hydratases can stereoselectively add water across a double bond. These enzymatic transformations can be part of a larger chemoenzymatic pathway, where an enzyme-generated intermediate is then modified using traditional chemical reactions. The activity of some microbial enzymes can be significantly higher than their mammalian counterparts, making them attractive for biocatalytic production.
| Enzyme/System | Function | Relevance to PUFA Synthesis |
|---|---|---|
| PUFA Synthase | Iteratively elongates and desaturates a fatty acid chain on a single multienzyme complex. | De novo synthesis of PUFAs like EPA and DHA in some marine and terrestrial microbes. |
| Lipoxygenase (LOX) | Catalyzes the dioxygenation of PUFAs to form hydroperoxides. | Creates key precursors for lipid mediators; can perform double dioxygenation to form dihydroxy fatty acids. |
| Unspecific Peroxygenase (UPO) | Catalyzes the regio- and stereoselective epoxidation of PUFAs. researchgate.net | Synthesis of specific epoxide derivatives with high purity. researchgate.net |
| Fatty Acid Hydratase | Catalyzes the stereoselective addition of water to a C=C double bond. | Produces chiral hydroxy fatty acids from unsaturated precursors. |
Synthesis of Specific Isomeric Forms and Structurally Related Analogues
The synthetic strategies developed for naturally occurring PUFAs can be adapted to produce specific isomers like icosa-2,4,6,8,10-pentaenoic acid or other structurally related analogues. The total synthesis of complex PUFA-derived lipid mediators, such as resolvins and protectins, showcases the state-of-the-art methods in this field. oup.com
These advanced synthetic routes demonstrate that a combination of stereoselective reactions, including various coupling strategies (Wittig, Sonogashira) and controlled oxidations or reductions, can be employed to construct nearly any desired PUFA isomer or analogue. The well-known omega-3 fatty acid, eicosapentaenoic acid (EPA, (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid), is a key structural analogue. Its synthesis, and that of related compounds like arachidonic acid, has been extensively studied and relies on the sequential application of desaturation and elongation steps, providing a blueprint for the synthesis of other C20 pentaenoic acids.
Metabolic Transformations and Eicosanoid Biosynthesis from Icosa 2,4,6,8,10 Pentaenoic Acid
Cyclooxygenase (COX) Pathway Metabolism
The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of EPA into the 3-series prostanoids. This process occurs in three main stages: the release of EPA from membrane phospholipids (B1166683), its conversion to an unstable intermediate prostaglandin (B15479496) endoperoxide (PGH3), and the subsequent cell-specific isomerization of PGH3 into various prostaglandins (B1171923) and thromboxanes. nih.govpoliklinika-harni.hr
The metabolism of EPA by COX enzymes initiates the synthesis of the 3-series prostaglandins. Both COX-1 and COX-2 can utilize EPA as a substrate, converting it into prostaglandin H3 (PGH3). nih.gov This intermediate is then acted upon by specific synthases to generate a range of prostaglandins, including Prostaglandin E3 (PGE3), Prostaglandin D3 (PGD3), and Prostaglandin F3α (PGF3α). nih.gov
A key product of this pathway is Prostacyclin, also known as Prostaglandin I3 (PGI3). Research has provided direct evidence for the in vivo formation of PGI3 in humans following dietary supplementation with EPA through sources like cod liver oil or mackerel. bohrium.com The 3-series prostaglandins are generally recognized as being less inflammatory than their 2-series counterparts derived from arachidonic acid. researchgate.net
Table 1: Key Enzymes and Products in the COX Pathway for EPA
| Precursor | Key Enzymes | Primary Intermediate | Final Products (3-Series) |
|---|
In parallel with prostaglandin synthesis, the intermediate PGH3 can be metabolized by thromboxane (B8750289) synthase to produce Thromboxane A3 (TXA3). nih.gov Studies involving human platelets have demonstrated that dietary intake of EPA leads to the formation of TXA3 from endogenous EPA upon stimulation with collagen. nih.gov TXA3 is significantly less potent in inducing platelet aggregation compared to Thromboxane A2 (TXA2), which is derived from arachidonic acid. The formation of the less active TXA3, coupled with a reduction in TXA2 synthesis due to substrate competition between EPA and AA, is thought to contribute to altered platelet reactivity. nih.gov
Lipoxygenase (LOX) Pathway Metabolism
The lipoxygenase (LOX) pathway involves a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. When EPA is the substrate, this pathway leads to the formation of 5-series leukotrienes and E-series resolvins, which are critical mediators in inflammatory and resolution processes.
Icosa-2,4,6,8,10-pentaenoic acid is a substrate for the 5-lipoxygenase (5-LO) enzyme, leading to the production of Leukotriene B5 (LTB5). glpbio.comwikipedia.org The biosynthesis of LTB5 has been demonstrated in human polymorphonuclear neutrophils following dietary supplementation with EPA. nih.gov
In terms of its biological characteristics, LTB5 is a significantly less potent inflammatory mediator compared to Leukotriene B4 (LTB4), its analogue derived from arachidonic acid. wikipedia.orgnih.gov Comparative studies have shown that LTB5 is substantially less active in stimulating key inflammatory responses in neutrophils. For instance, its potency as a chemotactic agent for human polymorphonuclear leukocytes is approximately 8 times lower than that of LTB4, and it is about 20 times less potent as an aggregating agent. nih.gov Other research indicates that LTB5 is at least 30 times less active than LTB4 in tests of neutrophil aggregation, chemokinesis, and lysosomal enzyme release. nih.gov More specifically, LTB5 was found to be around 100 times less potent in enhancing complement receptors and 10,000 times less potent in releasing lysozyme from human neutrophils compared to LTB4. portlandpress.com
Table 2: Comparative Potency of LTB5 vs. LTB4
| Biological Activity | Relative Potency (LTB5 vs. LTB4) | Reference |
|---|---|---|
| Chemotaxis | ~1:8 | nih.gov |
| Aggregation | ~1:20 | nih.gov |
| General Inflammatory Activity | At least 30x less active | nih.gov |
| Complement Receptor Enhancement | ~1:100 | portlandpress.com |
EPA is the precursor to the E-series resolvins (RvEs), a family of specialized pro-resolving mediators that play an active role in the resolution of inflammation. The biosynthesis of these compounds often involves a sequence of enzymatic reactions.
The pathway to Resolvin E1 (RvE1) and Resolvin E2 (RvE2) can be initiated by the conversion of EPA to an 18-hydroxyeicosapentaenoate intermediate (18-HEPE). This initial step can be catalyzed by cytochrome P450 enzymes or by aspirin-acetylated COX-2. nih.govresearchgate.netfrontiersin.org This 18-HEPE intermediate is then further metabolized by the 5-lipoxygenase (5-LOX) enzyme. nih.govresearchgate.netnih.govproquest.com The resulting product can either be reduced to form RvE2 or converted to an epoxide intermediate which is subsequently hydrolyzed to yield RvE1. researchgate.netfrontiersin.org
Other members of the E-series resolvin family are formed through different enzymatic steps. For example, Resolvin E3 (RvE3) is produced from EPA via the action of 15-lipoxygenase (15-LOX). researchgate.net The biosynthesis of another member, Resolvin E4 (RvE4), is also initiated by 15-LOX to form 15S-hydroperoxy-EPE, which then undergoes a second lipoxygenation at the C-5 position by 5-LOX. frontiersin.org
Cytochrome P450 (CYP) Pathway Metabolism
The cytochrome P450 (CYP) monooxygenase system represents a third major pathway for the metabolism of Icosa-2,4,6,8,10-pentaenoic acid. nih.gov CYP enzymes, a diverse superfamily of proteins, can metabolize EPA into a variety of hydroxylated and epoxidized derivatives. nih.govovid.com EPA serves as an efficient substrate for several CYP isoforms, notably those belonging to the CYP2C subfamily. nih.gov
The products of this pathway include epoxyeicosatetraenoic acids (EpETEs) and hydroxyeicosapentaenoic acids (HEPEs). For many CYP enzymes, the preferred site of epoxidation on the EPA molecule is the terminal double bond, resulting in the formation of 17,18-EpETE as a major product. nih.gov For instance, human CYP2C8 and CYP2C9, as well as rat CYP2C11 and CYP2C23, efficiently catalyze the epoxidation of EPA, with a preference for the 17,18-double bond. nih.gov
In addition to epoxides, CYP enzymes can produce hydroxylated metabolites. For example, recombinant P450 4A1 has been shown to hydroxylate EPA at the C-19 and C-20 positions. ovid.com Some of these CYP-derived metabolites have demonstrated significant biological activity. A notable example is 17(R),18(S)-EETeTr, which has been identified as a potent activator of BK (large-conductance calcium-activated) potassium channels in vascular smooth muscle cells. ovid.com
Table 3: Examples of CYP-Derived Metabolites of EPA
| CYP Isoform Family | Metabolite Type | Specific Examples |
|---|---|---|
| CYP2C | Epoxide | 17,18-Epoxyeicosatetraenoic acid (17,18-EpETE) |
Comparative Biochemical Pathways with Omega-6 Polyunsaturated Fatty Acids (e.g., Arachidonic Acid)
A comparative analysis of the biochemical pathways of Icosa-2,4,6,8,10-pentaenoic acid and the well-characterized omega-6 fatty acid, arachidonic acid, is hampered by the lack of empirical data on the former. The metabolism of arachidonic acid through the COX and LOX pathways is a cornerstone of eicosanoid research, leading to the production of prostaglandins, thromboxanes, and leukotrienes, which are pivotal mediators of inflammation.
In theory, the highly conjugated system of double bonds in Icosa-2,4,6,8,10-pentaenoic acid could influence its potential to serve as a substrate or an inhibitor for COX and LOX enzymes. Studies on other conjugated fatty acids, such as conjugated linoleic acid (CLA), have indicated that the conjugated double bond structure can lead to inhibitory effects on the enzymatic conversion of arachidonic acid. This suggests a possibility that Icosa-2,4,6,8,10-pentaenoic acid might act as a modulator of eicosanoid production from arachidonic acid rather than serving as a direct precursor for a novel class of eicosanoids. However, without specific experimental evidence, this remains speculative.
The table below outlines the well-established metabolic pathways for arachidonic acid, which would serve as a basis for comparison if and when data on Icosa-2,4,6,8,10-pentaenoic acid becomes available.
| Feature | Arachidonic Acid (Omega-6) Pathway | Icosa-2,4,6,8,10-pentaenoic acid Pathway |
| Enzyme | Products | Enzyme |
| Cyclooxygenase (COX) | Prostaglandins (e.g., PGE₂, PGD₂), Thromboxanes (e.g., TXA₂) | Data Not Available |
| Lipoxygenase (LOX) | Leukotrienes (e.g., LTB₄, LTC₄), Hydroxyeicosatetraenoic acids (HETEs) | Data Not Available |
Detailed Research Findings:
A thorough review of scientific databases and literature reveals no specific studies that have investigated the metabolism of Icosa-2,4,6,8,10-pentaenoic acid via the COX or LOX pathways. Therefore, there are no detailed research findings to report on the specific eicosanoids that may be biosynthesized from this compound or a comparative analysis of its metabolic efficiency relative to arachidonic acid. The unique conjugated structure of Icosa-2,4,6,8,10-pentaenoic acid makes it an interesting candidate for future research in the field of lipid biochemistry and pharmacology.
Molecular Mechanisms of Biological Activity of Icosa 2,4,6,8,10 Pentaenoic Acid and Its Metabolites
Cellular and Subcellular Target Interactions
The incorporation of EPA into cellular membranes and its subsequent effects on signaling cascades are foundational to its biological activity.
Modulation of Cell Membrane Properties
The integration of EPA into the phospholipid bilayers of cell membranes can significantly alter their biophysical properties. prlabs.com Studies have shown that EPA can influence membrane fluidity, a critical factor for the function of membrane-bound proteins and receptors. nih.govnih.gov Unlike some other PUFAs, EPA has been observed to adopt a more extended and stable conformation within the membrane, which can lead to a reduction in membrane fluidity. nih.govresearchgate.net This effect is particularly noted in the presence of cholesterol, where EPA appears to maintain a more uniform lipid dynamic. researchgate.net
The modulation of membrane properties by EPA also extends to its influence on lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. psc.edu EPA can alter the composition and stability of these rafts, thereby affecting the signaling pathways that are initiated within these domains. nih.govpsc.edu For instance, in human endothelial cells, EPA treatment has been shown to modify the acyl chain composition and subcellular distribution of proteins within caveolae, a type of lipid raft. nih.gov
| Property | Effect of EPA Incorporation | References |
| Membrane Fluidity | Can reduce fluidity, especially in the presence of cholesterol. | nih.govresearchgate.netmdpi.com |
| Lipid Raft Stability | Modulates lipid raft composition and stability. | nih.govpsc.edu |
| Membrane Width | Can lead to an increase in bilayer width (d-space). | researchgate.net |
Regulation of Intracellular Signaling Cascades
EPA and its metabolites are potent regulators of various intracellular signaling pathways, thereby influencing a wide array of cellular processes, including inflammation, cell growth, and metabolism.
One of the key pathways modulated by EPA is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor in the inflammatory response. epa.govepa.gov Research has demonstrated that EPA can inhibit the activation of NF-κB, in part by preventing the phosphorylation of its inhibitory subunit, IκBα. nih.gov This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory genes, such as tumor necrosis factor-alpha (TNF-α). nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cellular responses to a variety of stimuli, are also influenced by EPA. nih.govepa.gov EPA has been shown to induce the phosphorylation of p38 MAPK, a key event in the signaling cascade that can lead to various cellular outcomes, including glucose uptake. nih.gov Furthermore, EPA can modulate the Raf/MAPK pathway, which is involved in cell cycle progression. mdpi.com
Other significant signaling pathways regulated by EPA include:
AMP-Activated Protein Kinase (AMPK) Pathway: EPA can activate AMPK, a crucial energy sensor in cells. This activation, often initiated by an increase in the cellular AMP:ATP ratio, can stimulate glucose uptake and regulate mitochondrial respiration. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: EPA acts as a natural agonist for PPARs, particularly PPARγ. nih.gov Activation of PPARγ by EPA can lead to the upregulation of genes involved in cell cycle arrest and lipid metabolism. nih.gov
Store-Operated Calcium Entry (SOCE): EPA can induce a slow release of calcium from the endoplasmic reticulum, which in turn activates a "store-operated" cAMP signaling pathway, independent of traditional G protein-coupled receptor activation. uthscsa.edu
Enzymatic Activity Modulation
EPA directly and indirectly modulates the activity of key enzymes involved in inflammatory and other physiological processes.
Impact on Lipoxygenase and Cyclooxygenase Activities
EPA serves as a competitive substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of eicosanoids from arachidonic acid (AA). nih.govahajournals.org When EPA is metabolized by these enzymes, it gives rise to a different series of eicosanoids compared to those derived from AA.
Cyclooxygenase (COX): EPA competes with AA for metabolism by both COX-1 and COX-2. nih.gov The metabolism of EPA by COX enzymes produces prostaglandin (B15479496) E3 (PGE3) and thromboxane (B8750289) A3 (TXA3). researchgate.net PGE3 is considered to be less inflammatory than its AA-derived counterpart, PGE2. nih.gov Similarly, TXA3 is a weaker platelet aggregator and vasoconstrictor than TXA2. nih.gov In some in vitro models, EPA has also been shown to reduce the expression of COX-2. nih.govmdpi.com
Lipoxygenase (LOX): EPA is also a substrate for LOX enzymes, leading to the production of 5-series leukotrienes, such as leukotriene B5 (LTB5). nih.govwikipedia.org LTB5 is a less potent chemoattractant for neutrophils compared to the AA-derived LTB4. nih.gov Furthermore, EPA can be metabolized by LOX to form resolvins of the E-series (e.g., RvE1, RvE2), which are specialized pro-resolving mediators with potent anti-inflammatory and pro-resolution activities. researchgate.netmdpi.comwikipedia.org Studies have also shown that 12-lipoxygenase metabolites of EPA, such as 12-hydroperoxyeicosapentaenoic acid (12-HPEPE), can inhibit platelet aggregation. nih.gov
| Enzyme | EPA as Substrate | Resulting Mediators | Biological Activity of Mediators | References |
| COX-1 & COX-2 | Yes | Prostaglandin E3 (PGE3), Thromboxane A3 (TXA3) | Less inflammatory and pro-aggregatory than AA-derived counterparts. | nih.govnih.govresearchgate.net |
| 5-Lipoxygenase | Yes | Leukotriene B5 (LTB5), E-series Resolvins (RvE1, RvE2) | LTB5 is a weak chemoattractant; Resolvins are potent anti-inflammatory and pro-resolving mediators. | nih.govresearchgate.netmdpi.comwikipedia.org |
| 12-Lipoxygenase | Yes | 12-Hydroxythis compound (12-HEPE) | Can inhibit platelet function. | nih.gov |
Inhibition of Cytosolic Phospholipase A2 (cPLA2)
While direct inhibition of cytosolic phospholipase A2 (cPLA2) by EPA is not as extensively documented, EPA's role in the broader context of phospholipid metabolism has an indirect impact. cPLA2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids (B1166683), the initial step in eicosanoid synthesis. nih.gov By altering the fatty acid composition of cell membranes, a higher incorporation of EPA means that upon stimulation, less arachidonic acid is available for cPLA2 to release. This substrate limitation can lead to a reduced production of pro-inflammatory AA-derived eicosanoids.
Cell Fate Regulation (e.g., Apoptosis Induction in in vitro Cell Models)
EPA has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines in vitro, suggesting a role in regulating cell fate. iiarjournals.orgiiarjournals.org This pro-apoptotic effect is mediated through several interconnected mechanisms.
A key mechanism involves the generation of Reactive Oxygen Species (ROS) . nih.govnih.govepa.gov Increased intracellular ROS levels can trigger cellular stress and activate downstream apoptotic pathways. nih.govnih.gov For instance, in human pancreatic and liver cancer cells, EPA-induced apoptosis is linked to an initial surge in ROS. nih.govnih.gov
This increase in ROS is often associated with an accumulation of intracellular calcium ([Ca2+]) and the opening of the mitochondrial permeability transition pore (MPTP). nih.gov The disruption of mitochondrial function leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase cascades, including caspase-9 and the executioner caspase-3, culminating in apoptosis. nih.gov
Furthermore, EPA can induce apoptosis through caspase-8 activation, which is a key initiator of the extrinsic apoptotic pathway. nih.gov In some cancer cell models, EPA's pro-apoptotic effects are also linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov
The induction of autophagy by EPA has also been observed in some cancer cells. nih.govfrontiersin.org While autophagy can sometimes be a survival mechanism, in certain contexts, it can be linked to or precede apoptotic cell death. nih.gov
| Cell Line | Pro-Apoptotic Mechanism | Key Mediators | References |
| HepG2 (Liver Cancer) | ROS-Ca2+-JNK mitochondrial pathway | ROS, [Ca2+], JNK, Cytochrome c, Caspase-9, Caspase-3 | nih.govresearcher.life |
| Pancreatic Cancer Cells | ROS accumulation, Caspase-8 activation, Autophagy | ROS, Caspase-8 | nih.gov |
| Esophageal Squamous Cell Carcinoma | Caspase activation | Caspase-3, -7, -9, PARP | iiarjournals.orgiiarjournals.orgresearchgate.net |
Immunomodulatory and Anti-inflammatory Mechanisms (Focus on biochemical pathways, e.g., altered leukotriene potency)
The immunomodulatory and anti-inflammatory properties of icosa-2,4,6,8,10-pentaenoic acid are intrinsically linked to its role as a substrate in the eicosanoid biosynthesis pathway, which is also responsible for metabolizing other polyunsaturated fatty acids (PUFAs) like the omega-6 fatty acid arachidonic acid (AA) and the omega-3 fatty acid this compound (EPA). annualreviews.orgmdpi.com Eicosanoids are potent signaling molecules that play a crucial role in regulating inflammation and immune responses. annualreviews.orgnih.gov The primary enzymatic pathways involved in their synthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. portlandpress.com
The anti-inflammatory potential of icosa-2,4,6,8,10-pentaenoic acid is believed to stem from its ability to compete with arachidonic acid for the same metabolic enzymes. AA is the precursor to a range of pro-inflammatory eicosanoids, including 2-series prostaglandins (B1171923) and 4-series leukotrienes. When icosa-2,4,6,8,10-pentaenoic acid is present, it can be metabolized by the same enzymes, leading to the production of a different class of eicosanoids.
A key aspect of the immunomodulatory effect lies in the altered potency of the leukotrienes derived from alternative fatty acids. For instance, leukotrienes are synthesized via the 5-lipoxygenase (5-LOX) pathway. mdpi.comportlandpress.com While arachidonic acid is converted to the potent pro-inflammatory leukotriene B4 (LTB4), which is a powerful chemoattractant for neutrophils, the metabolism of other pentaenoic acids, such as EPA, results in the formation of leukotriene B5 (LTB5). wikipedia.org Research has shown that LTB5 exhibits significantly lower inflammatory activity compared to LTB4. wikipedia.org It is hypothesized that icosa-2,4,6,8,10-pentaenoic acid, due to its structural similarity to other 20-carbon pentaenoic acids, would also generate leukotrienes with reduced inflammatory potential.
The presence of icosa-2,4,6,8,10-pentaenoic acid can therefore modulate the inflammatory response in several ways:
Production of Less Inflammatory Mediators: The eicosanoids synthesized from icosa-2,4,6,8,10-pentaenoic acid are expected to be less potent inducers of inflammatory responses compared to their arachidonic acid-derived counterparts.
Production of Anti-inflammatory Mediators: It is also plausible that some metabolites of icosa-2,4,6,8,10-pentaenoic acid could actively possess anti-inflammatory or pro-resolving properties, similar to the resolvins and protectins derived from omega-3 fatty acids.
Differential Bioactivity of Icosa-2,4,6,8,10-pentaenoic acid-derived Eicosanoids
The biological activity of eicosanoids is highly dependent on their molecular structure, which is determined by the precursor fatty acid. The eicosanoids derived from icosa-2,4,6,8,10-pentaenoic acid are anticipated to exhibit a distinct bioactivity profile compared to those derived from arachidonic acid. This differential bioactivity is central to the compound's proposed anti-inflammatory effects.
While direct research on the specific eicosanoid metabolites of icosa-2,4,6,8,10-pentaenoic acid is limited, extensive studies on the metabolites of this compound (EPA) provide a valuable framework for understanding these potential differences.
Leukotrienes:
The 5-lipoxygenase pathway acting on arachidonic acid produces leukotriene A4 (LTA4), which is a precursor for the highly pro-inflammatory leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). annualreviews.orgmdpi.com LTB4 is a potent chemoattractant for neutrophils and promotes the release of inflammatory cytokines. wikipedia.org In contrast, the metabolism of EPA by 5-lipoxygenase yields leukotriene A5 (LTA5), leading to the formation of leukotriene B5 (LTB5) and the 5-series cysteinyl leukotrienes.
Crucially, LTB5 is a significantly weaker agonist at the LTB4 receptor, exhibiting at least 30 times less potency in inducing inflammatory responses such as neutrophil aggregation and chemokinesis. wikipedia.org This substantial difference in potency means that the substitution of arachidonic acid with a pentaenoic acid like EPA in the cellular lipid pool leads to a dampened inflammatory response. It is therefore reasonable to extrapolate that the leukotrienes derived from icosa-2,4,6,8,10-pentaenoic acid would also demonstrate a reduced pro-inflammatory capacity.
The following interactive data table illustrates the comparative bioactivity of leukotrienes derived from arachidonic acid versus this compound, which serves as a model for the expected differential bioactivity of eicosanoids from icosa-2,4,6,8,10-pentaenoic acid.
| Eicosanoid | Precursor Fatty Acid | Key Biological Activities | Relative Potency |
| Leukotriene B4 (LTB4) | Arachidonic Acid (AA) | Potent chemoattractant for neutrophils, induces cytokine release, promotes inflammation. | High |
| Leukotriene B5 (LTB5) | This compound (EPA) | Weak chemoattractant, weak inducer of inflammatory responses. | At least 30 times less potent than LTB4 wikipedia.org |
Prostaglandins and Thromboxanes:
Similarly, the cyclooxygenase (COX) pathway metabolizes arachidonic acid to produce the 2-series prostaglandins (e.g., PGE2, PGF2α) and thromboxane A2 (TXA2). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. When EPA is the substrate for COX enzymes, it is converted into the 3-series prostaglandins (e.g., PGE3) and thromboxane A3 (TXA3). Generally, the 3-series prostanoids are less inflammatory than their 2-series counterparts. For instance, TXA3 is a much weaker platelet aggregator and vasoconstrictor compared to TXA2.
Sources and Biotechnological Production of Icosa 2,4,6,8,10 Pentaenoic Acid
Natural Occurrence and Ecological Distribution
The presence of Icosa-2,4,6,8,10-pentaenoic acid in the natural world is not as widespread as its more famous counterpart. However, specific organisms have been identified as producers of this particular fatty acid.
Marine Microorganisms
Certain marine microorganisms are the primary identified sources of Icosa-2,4,6,8,10-pentaenoic acid.
Mortierella hygrophila and Mortierella alpina : The natural products database, LOTUS, has reported the presence of Icosa-2,4,6,8,10-pentaenoic acid in Mortierella hygrophila and Mortierella alpina. nih.gov These soil-inhabiting fungi are known for their ability to produce a variety of polyunsaturated fatty acids (PUFAs). nih.govnih.gov While Mortierella alpina is commercially utilized for arachidonic acid production, its metabolic machinery also synthesizes other PUFAs, including forms of eicosapentaenoic acid. nih.govnih.gov
Schizochytrium and Nannochloropsis oculata : Extensive research on the marine protist Schizochytrium and the microalga Nannochloropsis oculata has highlighted their capacity to produce significant quantities of the common omega-3 EPA, (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid. nih.govnih.govwikipedia.org Schizochytrium is a well-established commercial source of docosahexaenoic acid (DHA) and is also capable of producing EPA. nih.govnih.gov Similarly, Nannochloropsis oculata is recognized as a promising source of EPA. wikipedia.orgwhiterose.ac.ukwikipedia.org However, to date, there is no specific scientific literature confirming the natural production of the Icosa-2,4,6,8,10-pentaenoic acid isomer in these organisms.
Aquatic Fauna
Oily Fish : Oily fish such as salmon, mackerel, herring, and sardines are rich sources of omega-3 fatty acids, which they primarily accumulate from their diet of microalgae. whiterose.ac.uknih.govnih.gov The EPA found in fish oil is predominantly the (5Z,8Z,11Z,14Z,17Z) isomer. nih.govwhiterose.ac.uk Currently, there is no evidence to suggest that Icosa-2,4,6,8,10-pentaenoic acid is a naturally occurring component in the tissues of oily fish.
Terrestrial and Genetically Modified Organisms
Camelina : The oilseed crop camelina (Camelina sativa) does not naturally produce long-chain PUFAs like EPA. whiterose.ac.uk However, through genetic modification, strains of camelina have been developed to produce significant amounts of the common omega-3 EPA. whiterose.ac.uknih.gov These advancements have focused on introducing the metabolic pathways for the synthesis of the (5Z,8Z,11Z,14Z,17Z)-isomer. There are no reports of genetically modified camelina being engineered to produce Icosa-2,4,6,8,10-pentaenoic acid.
Strategies for Enhanced Biotechnological Production
The biotechnological production of PUFAs is a rapidly advancing field, offering a sustainable alternative to traditional sources. While strategies have not specifically targeted Icosa-2,4,6,8,10-pentaenoic acid, the methods developed for the common EPA isomer in various host organisms provide a blueprint for potential future applications.
Genetic Engineering in Host Organisms
Genetic engineering offers a powerful tool for redirecting metabolic pathways towards the production of specific PUFAs. This involves the introduction of genes encoding for key enzymes such as desaturases and elongases into a host organism. nih.govaocs.org
Yeast and Fungi : The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce high levels of the common EPA. aocs.orgnih.gov This was achieved by introducing a suite of genes for the fatty acid synthesis pathway and optimizing their expression. aocs.org Similarly, the fungus Mortierella alpina has been a subject of genetic modification to enhance its PUFA profile. nih.gov Such techniques could theoretically be applied to specifically upregulate the biosynthetic pathway leading to Icosa-2,4,6,8,10-pentaenoic acid.
Microalgae : Synthetic biology strategies are being employed in Nannochloropsis oceanica to increase the production of the common EPA. This includes overexpressing key desaturases and elongases and knocking out genes involved in the degradation of fatty acids.
Plants : As mentioned, Camelina sativa has been genetically engineered to produce the common EPA in its seeds. nih.gov This involves the introduction of a set of genes from marine microbes that constitute the EPA biosynthetic pathway. nih.gov
These genetic engineering strategies, while currently focused on the common isomer of EPA, demonstrate the potential to create tailored production systems for other valuable PUFAs, including Icosa-2,4,6,8,10-pentaenoic acid, should the specific enzymatic pathways be elucidated.
Table 1: Natural and Engineered Sources of Icosapentaenoic Acids
| Organism | Icosa-2,4,6,8,10-pentaenoic acid | (5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoic acid (Common EPA) |
|---|---|---|
| Mortierella hygrophila | Reported nih.gov | Present |
| Mortierella alpina | Reported nih.gov | Present nih.gov |
| Schizochytrium sp. | Not Reported | Present nih.govnih.gov |
| Nannochloropsis oculata | Not Reported | Present wikipedia.orgwhiterose.ac.ukwikipedia.org |
| Oily Fish | Not Reported | High Levels whiterose.ac.uknih.govnih.gov |
| Camelina sativa (wild type) | Not Reported | Absent whiterose.ac.uk |
| Camelina sativa (genetically modified) | Not Reported | Present whiterose.ac.uknih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Icosa-2,4,6,8,10-pentaenoic acid |
| (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid |
| This compound (EPA) |
| Arachidonic acid |
| Docosahexaenoic acid (DHA) |
| Polyunsaturated fatty acids (PUFAs) |
| Glycerol |
Analytical Methodologies for Icosa 2,4,6,8,10 Pentaenoic Acid and Its Metabolites
Advanced Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Advanced chromatographic techniques are fundamental for the separation and analysis of icosa-2,4,6,8,10-pentaenoic acid and its metabolites. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for fatty acid analysis, particularly after conversion of the fatty acids to more volatile derivatives like fatty acid methyl esters (FAMEs). rsc.orgnih.gov This derivatization is necessary because the polarity and low volatility of free fatty acids complicate GC analysis. nih.gov The use of highly polar capillary columns, often up to 100 meters in length, is crucial for achieving maximum separation of positional and geometrical isomers of conjugated fatty acids. taylorfrancis.comnih.gov For instance, GC-MS has been invaluable in identifying the double bond positions in metabolites of conjugated linoleic acid (CLA). taylorfrancis.com To enhance the analysis, fatty acids can be converted to 4,4-dimethyloxazoline (DMOX) derivatives, which are stable and provide clear mass spectra for determining double bond locations. ocl-journal.org
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with mass spectrometry (LC-MS), offers a significant advantage by allowing for the analysis of fatty acids without prior derivatization. nih.gov This technique is particularly effective for separating a wide range of fatty acids, including long-chain and very-long-chain species, from complex mixtures. nih.gov Reversed-phase HPLC, using columns like C8 or C18, is commonly employed. nih.govhplc.eu For challenging separations of geometrical isomers (cis/trans), specialized columns such as those with cholesteryl groups or silver-ion HPLC (Ag+-HPLC) can be utilized. hplc.eupsu.edu Ag+-HPLC, in particular, is highly effective for separating both positional and geometrical isomers of conjugated fatty acids. psu.eduaocs.org Combining multiple Ag+-HPLC columns in series can further enhance resolution. ocl-journal.org However, it is important to confirm HPLC findings with GC-based methods, as co-eluting compounds in complex samples can sometimes lead to inaccurate results. nih.gov
A comparison of these two primary techniques highlights their complementary strengths:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Generally required (e.g., FAMEs, DMOX) rsc.orgocl-journal.org | Often not required nih.gov |
| Isomer Separation | Excellent with long, polar columns taylorfrancis.comnih.gov | Effective, especially with specialized columns (e.g., Ag+-HPLC) hplc.euaocs.org |
| Sample Type | Volatile or derivatized compounds nih.gov | Wide range of compounds, including non-volatile ones nih.gov |
| Coupling | Commonly coupled with Mass Spectrometry (MS) taylorfrancis.com | Commonly coupled with MS and other detectors like ELSD nih.govcolostate.edu |
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural elucidation of icosa-2,4,6,8,10-pentaenoic acid and its metabolites, providing critical information about molecular weight, elemental composition, and the specific arrangement of atoms.
Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique (GC-MS or LC-MS), is a cornerstone of fatty acid analysis. taylorfrancis.comnih.gov High-resolution mass spectrometry can provide exact mass measurements, which helps in determining the elemental formula of a compound. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, yielding structural information. For instance, derivatization of fatty acids can lead to predictable fragmentation patterns that reveal the positions of double bonds and other functional groups. aocs.orgacs.org Techniques like acetonitrile (B52724) chemical ionization tandem mass spectrometry can help distinguish between conjugated and non-conjugated fatty acids and even provide information on the geometry of the double bonds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for routine analysis due to lower sensitivity compared to MS, NMR spectroscopy, particularly 13C-NMR, is a powerful, non-destructive technique for the comprehensive structural characterization of fatty acid isomers. psu.edu It can provide detailed information about the carbon skeleton and the position and geometry of double bonds without the need for derivatization. psu.edu
Quantitative Analysis and Lipidomics Approaches
Quantitative analysis aims to determine the concentration of icosa-2,4,6,8,10-pentaenoic acid and its metabolites in a given sample, while lipidomics seeks to provide a comprehensive profile of all lipids within a biological system.
Targeted Quantitative Analysis: This approach focuses on measuring the amounts of specific, known fatty acids. It typically involves using stable isotope-labeled internal standards to ensure high accuracy and precision. nih.gov Both GC-MS and LC-MS/MS can be used for targeted quantification. nih.govmdpi.com LC-MS/MS, in particular, is well-suited for developing targeted lipidomics methods to comprehensively analyze fatty acid metabolites produced by systems like the gut microbiota. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the selectivity and sensitivity of the analysis, which is crucial as these metabolites are often present in very low concentrations in biological tissues. nih.govnih.gov
Lipidomics: This is a systems-level approach to analyze the entire lipid profile of a cell or tissue. Mass spectrometry-based lipidomics provides the necessary selectivity and sensitivity for both qualitative and quantitative analysis of a multitude of lipid species. nih.gov Untargeted LC-MS analysis allows for a broader discovery of novel or unexpected fatty acids in a sample. nih.gov These comprehensive datasets can reveal alterations in fatty acid metabolism associated with different physiological or pathological states. nih.gov
| Analytical Approach | Description | Key Techniques |
| Targeted Quantitative Analysis | Measures the concentration of specific, predefined fatty acids. | GC-MS, LC-MS/MS with internal standards and MRM nih.govnih.govresearchgate.net |
| Lipidomics | Comprehensive analysis of the entire lipid profile. | Untargeted LC-MS, High-Resolution MS nih.govnih.gov |
Stereochemical Analysis of Double Bond Geometry
Determining the precise stereochemistry (cis/trans or E/Z configuration) of the double bonds in icosa-2,4,6,8,10-pentaenoic acid is critical, as different isomers can have distinct biological functions.
Chromatographic Methods: As mentioned previously, specialized chromatographic techniques are essential for separating stereoisomers. Silver-ion chromatography (both TLC and HPLC) is a classic and effective method, as the silver ions interact differently with cis and trans double bonds, allowing for their separation. psu.edunih.gov Highly polar, long-capillary GC columns can also resolve many cis/trans isomers of FAMEs. rsc.org
Spectroscopic Methods:
Mass Spectrometry: Certain MS techniques can provide clues about double bond geometry. For example, acetonitrile chemical ionization MS/MS can distinguish between cis/trans isomers of conjugated linoleic acids based on their fragmentation patterns. acs.org
Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to determine the configuration of double bonds. ocl-journal.org Raman spectroscopy is also suitable for simultaneously determining the cis and trans content of unsaturated fatty acids, as the C=C stretching vibrations for isolated cis and trans isomers appear at different frequencies (around 1655 cm⁻¹ for cis and 1670 cm⁻¹ for trans). acs.org
UV Spectroscopy: Conjugated double bond systems, like the one in icosa-2,4,6,8,10-pentaenoic acid, produce characteristic absorption bands in the UV spectrum. Different geometrical isomers will have slightly different spectra; typically, a higher number of trans double bonds results in a higher extinction coefficient and a shift in the absorption maximum. acs.org
Future Research Directions and Unexplored Avenues for Icosa 2,4,6,8,10 Pentaenoic Acid
Discovery of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of icosa-2,4,6,8,10-pentaenoic acid is a primary area ripe for investigation. While the biosynthetic pathways for many polyunsaturated fatty acids (PUFAs) in organisms like Mortierella alpina are well-documented, they typically lead to compounds like arachidonic acid (ARA) and EPA through a series of desaturation and elongation steps. nih.govnih.gov The formation of a conjugated pentaene system as seen in icosa-2,4,6,8,10-pentaenoic acid likely involves a different enzymatic machinery.
Future research should focus on:
Identifying Putative "Conjugase" Enzymes: In plants, specialized enzymes called conjugases are responsible for creating conjugated double bonds in fatty acids. nih.gov A similar class of enzymes may exist in Mortierella species. Gene sequencing and functional characterization of enzymes from M. alpina and M. hygrophila could uncover novel desaturases or isomerases capable of producing this specific conjugated structure.
Elucidating the Biosynthetic Precursors: Determining the substrate for the enzyme(s) that produce icosa-2,4,6,8,10-pentaenoic acid is essential. Is it formed from a common fatty acid like linoleic acid or α-linolenic acid, or does it arise from a more unusual precursor? Isotope labeling studies could trace the metabolic flow to this compound.
Investigating the Role of Environmental Factors: The production of certain PUFAs in Mortierella is known to be influenced by environmental conditions such as temperature. mdpi.com Research is needed to determine if the synthesis of icosa-2,4,6,8,10-pentaenoic acid is similarly regulated, which could provide clues about its physiological role in the fungus.
Development of Targeted Synthetic Strategies for Specific Isomers and Analogs
The lack of commercially available standards for icosa-2,4,6,8,10-pentaenoic acid is a significant barrier to research. Developing robust and stereocontrolled synthetic methods is therefore a critical step.
Future research in this area should include:
Total Synthesis of Icosa-2,4,6,8,10-pentaenoic acid: Modern organic synthesis techniques, such as iterative cross-coupling reactions, could be employed to construct the conjugated pentaene system with high stereochemical control. nih.gov This would provide an authenticated standard for analytical and biological studies.
Synthesis of Isomers and Analogs: The synthesis of various geometric isomers (cis/trans configurations of the double bonds) and structural analogs will be crucial for structure-activity relationship (SAR) studies. This will help to determine which structural features are essential for any observed biological activity.
Development of Labeled Analogs: The preparation of isotopically labeled versions of icosa-2,4,6,8,10-pentaenoic acid (e.g., with ¹³C or ²H) is necessary for metabolic tracing studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. nsf.gov
Elucidation of Complex Metabolic Interactions and Signaling Networks
How icosa-2,4,6,8,10-pentaenoic acid interacts with cellular metabolism is completely unknown. Research into the metabolism of other conjugated fatty acids, such as conjugated linoleic acid (CLA), has revealed complex interactions with lipid and energy metabolism. cambridge.orgnih.gov
Key research questions to be addressed include:
Metabolic Fate: Once ingested or produced, is icosa-2,4,6,8,10-pentaenoic acid incorporated into cellular lipids like phospholipids (B1166683) and triglycerides? Is it elongated or desaturated further, or is it rapidly metabolized via β-oxidation?
Interaction with Nuclear Receptors: Many fatty acids and their derivatives act as ligands for nuclear receptors (e.g., PPARs) that regulate gene expression. It is important to investigate whether icosa-2,4,6,8,10-pentaenoic acid or its metabolites can activate these or other signaling pathways.
Competition with Other Fatty Acids: Does this conjugated fatty acid compete with other PUFAs, like arachidonic acid or EPA, for incorporation into cell membranes or for enzymatic conversion into signaling molecules? This could have significant implications for inflammatory and other physiological processes.
Exploration of Undiscovered Biological Roles and Mechanisms
The ultimate goal of researching this novel fatty acid is to understand its biological function. Given its conjugated polyene structure, it may possess unique chemical and biological properties.
Promising areas for future biological investigation are:
Antioxidant and Anti-inflammatory Properties: Conjugated double bond systems can have antioxidant properties. It is plausible that icosa-2,4,6,8,10-pentaenoic acid could play a role in mitigating oxidative stress. Its potential to modulate inflammatory pathways, perhaps by interfering with the production of eicosanoids from arachidonic acid, should also be a focus.
Antimicrobial or Antifungal Activity: Polyene antibiotics are a class of antifungal agents. nih.gov Investigating whether icosa-2,4,6,8,10-pentaenoic acid, produced by a fungus, has any activity against other microbes would be a logical line of inquiry.
Effects on Cell Proliferation and Differentiation: Other conjugated fatty acids have been shown to influence cell growth and differentiation. The effects of icosa-2,4,6,8,10-pentaenoic acid on various cell types, including cancer cells, should be systematically evaluated.
The study of icosa-2,4,6,8,10-pentaenoic acid is in its infancy. The path forward requires a multidisciplinary approach, combining microbiology, enzymology, synthetic chemistry, and cell biology. The potential for discovering novel biological pathways and bioactive compounds makes this a compelling field for future research.
Q & A
Basic Research Questions
Q. How is Icosa-2,4,6,8,10-pentaenoic acid structurally characterized in lipid analysis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the double-bond positions and carbon chain length. Compare spectra with validated standards (e.g., cis-7,10,13,16,19-docosapentaenoic acid, CAS 24880-45-3) to avoid misidentification . For reproducibility, adhere to IUPAC nomenclature and cross-validate with databases like PubChem .
Q. What lipid extraction protocols are recommended for isolating Icosa-2,4,6,8,10-pentaenoic acid from biological samples?
- Methodological Answer : The Bligh and Dyer method is widely used for total lipid extraction. Homogenize tissues with a chloroform:methanol:water ratio (2:1:0.8 v/v) to ensure miscibility, followed by phase separation. Isolate the chloroform layer to obtain purified lipids, minimizing oxidative degradation by working under nitrogen .
Q. How can researchers ensure specificity in quantifying Icosa-2,4,6,8,10-pentaenoic acid amid structurally similar fatty acids?
- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with MS. Use columns optimized for polyunsaturated fatty acids (e.g., polar capillary columns) and validate against certified reference materials (e.g., docosahexaenoic acid, CAS 6217-54-5) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported fatty acid composition data, such as conflicting EPA/DHA ratios in lipid studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., dietary ω-6:ω-3 ratios, sample handling). Use multivariate regression to adjust for covariates like sex and energy intake . For non-normally distributed data, report medians and interquartile ranges (IQR) instead of means/SD .
Q. What experimental design considerations are critical for in vivo studies investigating Icosa-2,4,6,8,10-pentaenoic acid’s anti-inflammatory effects?
- Methodological Answer : Use validated disease models (e.g., CDAA-HFD mice for NASH) with baseline and endpoint groups to control for diet-induced variability. Apply factorial designs to assess combination therapies (e.g., with ACC inhibitors or GLP-1 agonists) and include vehicle controls . Ensure sample size calculations are based on effect sizes from pilot studies .
Q. How can lipidomics studies mitigate challenges in detecting low-abundance polyunsaturated fatty acids (PUFAs) like Icosa-2,4,6,8,10-pentaenoic acid?
- Methodological Answer : Optimize ionization efficiency using electrospray ionization (ESI) in negative mode for carboxylate anions. Enrich samples via solid-phase extraction (SPE) with C18 cartridges and employ high-resolution MS (HRMS) for isotopic pattern matching .
Q. What statistical approaches resolve contradictions in inter-study variability for PUFA bioavailability?
- Methodological Answer : Perform meta-analyses with random-effects models to account for heterogeneity. Stratify results by study design (e.g., randomized controlled trials vs. observational cohorts) and adjust for confounders like baseline lipid profiles .
Methodological Best Practices
Q. How to ensure reproducibility in lipid emulsion studies involving Icosa-2,4,6,8,10-pentaenoic acid?
- Guidelines :
- Sample Preparation : Standardize serum processing (e.g., centrifugation at 3,000×g for 15 min) and storage (−80°C under argon) .
- Data Reporting : Specify whether "free fatty acids" or "phospholipid-bound fatty acids" are measured, as extraction protocols differ .
- Statistical Transparency : Pre-register analysis plans (e.g., ANCOVA for baseline-adjusted comparisons) and share raw data via repositories .
Q. What frameworks guide hypothesis formulation for mechanistic studies on Icosa-2,4,6,8,10-pentaenoic acid?
- Guidelines : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define research scope. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
